molecular formula C19H18N2O2S B2634959 N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034226-10-1

N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2634959
CAS RN: 2034226-10-1
M. Wt: 338.43
InChI Key: ZOIONDPYBCBRJY-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Pharmacological Evaluation and Molecular Docking Studies

Benzofused thiazole derivatives, including structures similar to the query compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have been shown to possess significant anti-inflammatory activity in in vitro models, in addition to potential antioxidant properties. Molecular docking studies have further supported their potential mechanism of action, highlighting the relevance of such structures in developing new therapeutic agents (Raut et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical reactivity of thiazole and benzamide moieties has been harnessed in the synthesis of various heterocyclic compounds. These structural units are key intermediates in the preparation of compounds such as 1-benzofurans, indoles, and more complex derivatives, demonstrating the synthetic versatility of thiazole and benzamide-containing compounds for the development of pharmacologically active molecules (Petrov & Androsov, 2013).

Benzothiazole Derivatives as Pharmacological Agents

Benzothiazole derivatives have been extensively studied for a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The incorporation of benzothiazole structures into drug designs has led to the discovery of several potent drugs, showcasing the importance of this scaffold in medicinal chemistry (Sumit et al., 2020).

Optoelectronic Materials

The integration of benzothiazole and related moieties into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds exhibit promising properties for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors, highlighting the broad utility of thiazole and benzamide derivatives beyond pharmaceuticals (Lipunova et al., 2018).

properties

IUPAC Name

N-(2-propan-2-ylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13(2)16-5-3-4-6-17(16)21-18(22)14-7-9-15(10-8-14)23-19-20-11-12-24-19/h3-13H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIONDPYBCBRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide

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